3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid
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Overview
Description
3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid is an organic compound with the molecular formula C15H17NO6S2. It is a sulfonic acid derivative known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its white to pale beige solid form and its slight solubility in water, DMSO, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid typically involves the reaction of benzylamine with 3-chlorosulfonylbenzoyl chloride. This reaction is carried out in an appropriate solvent and under controlled temperature conditions . Another method involves the use of 3-sulfobenzaldehyde sodium salt as a precursor, which undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its chemical structure and functional groups. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-benzylaniline-3’-sulfonic acid
- 4-[(Ethylanilino)methyl]benzenesulphonic acid
- N-Ethyl-N-(3’-sulfobenzyl)aniline
Uniqueness
3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it has a higher solubility in certain solvents and a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
3-[ethyl-[(4-sulfophenyl)methyl]amino]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-2-16(13-4-3-5-15(10-13)24(20,21)22)11-12-6-8-14(9-7-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFIBDFHWQRQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284405 |
Source
|
Record name | 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6268-04-8 |
Source
|
Record name | NSC37142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[ethyl(4-sulfobenzyl)amino]benzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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